What is (R)-1,3-Dimethyl-piperazin-2-one
What is (R)-1,3-Dimethyl-piperazin-2-one
An In-Depth Technical Guide to (R)-1,3-Dimethyl-piperazin-2-one: Synthesis, Properties, and Applications
Introduction
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for fine-tuning of solubility, lipophilicity, and target engagement.[1] Within this class, the piperazin-2-one core represents a cyclic amide variation that offers a rigidified, peptidomimetic structure. This guide focuses on a specific chiral derivative, (R)-1,3-Dimethyl-piperazin-2-one , a valuable and versatile building block for the synthesis of complex, stereochemically defined molecules.
The introduction of a chiral center at the C3 position, as in (R)-1,3-Dimethyl-piperazin-2-one, is of paramount importance in drug development. The stereochemistry of a molecule dictates its three-dimensional interaction with biological targets like enzymes and receptors, often leading to significant differences in efficacy, selectivity, and safety between enantiomers.[2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound's properties, outlines a robust synthetic and analytical workflow, and explores its applications for researchers and professionals in drug discovery and chemical development.
Physicochemical Properties and Specifications
(R)-1,3-Dimethyl-piperazin-2-one is a chiral heterocyclic compound typically supplied as a high-purity liquid. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1240300-33-7 | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | |
| Synonym | (3R)-1,3-dimethyl-2-piperazinone | |
| Appearance | Liquid | |
| Purity | ≥98% | |
| Predicted Boiling Point | 243.3 ± 33.0 °C | [2] |
| Predicted Density | 0.985 ± 0.06 g/cm³ | [2] |
| InChI Key | YQJJLFIFLZHBSB-RXMQYKEDSA-N | |
| Storage | Room temperature, inert atmosphere, protect from light |
The stereochemical integrity of the C3 methyl group is the defining feature of this molecule, making it an essential precursor for enantiomerically pure final products.
Synthesis and Stereochemical Control
While specific synthetic procedures for (R)-1,3-Dimethyl-piperazin-2-one are not extensively detailed in peer-reviewed literature, its structure lends itself to established methodologies for chiral amine synthesis. A logical and robust approach involves a multi-step sequence starting from a readily available chiral precursor, such as an ester of (R)-alanine. This ensures the stereocenter is set early and maintained throughout the synthesis.
The following proposed workflow is based on proven chemical transformations, including reductive amination and intramolecular cyclization, common in the synthesis of N-heterocycles.[3]
Caption: Proposed synthetic workflow for (R)-1,3-Dimethyl-piperazin-2-one.
Experimental Protocol: Proposed Synthesis
This protocol is a hypothetical, yet chemically sound, procedure designed to yield the target compound with high stereochemical purity.
Step 1: Protection of (R)-Alanine Methyl Ester
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Rationale: The amine of the starting material is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps and to direct the reactivity of the molecule.
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Dissolve (R)-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by TLC or LC-MS.
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Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine methyl ester.
Step 2: Reductive Amination
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Rationale: The protected amino ester is first reduced to the corresponding aldehyde, which is then reacted in situ with a primary amine (N-methyl-2-aminoethanol) under reductive conditions to form a new C-N bond.
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Dissolve the product from Step 1 in anhydrous toluene and cool to -78 °C under an inert atmosphere (N₂ or Ar).
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Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.
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After 2 hours, add N-methyl-2-aminoethanol (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq).
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction carefully with a saturated solution of Rochelle's salt and stir vigorously for 1 hour.
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Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Step 3: Intramolecular Cyclization
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Rationale: The terminal hydroxyl group is converted to a leaving group (e.g., tosylate), which is then displaced by the secondary amine in an intramolecular fashion to form the six-membered piperazinone ring.
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Dissolve the product from Step 2 in pyridine and cool to 0 °C.
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Add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at 0 °C for 4 hours.
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Dilute with ethyl acetate and wash with copper sulfate solution to remove pyridine, followed by water and brine.
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Dry and concentrate the organic layer.
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Dissolve the crude tosylate in a polar aprotic solvent like DMF and add a non-nucleophilic base such as potassium carbonate (2.0 eq).
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Heat the mixture to 80-100 °C and stir until cyclization is complete (monitor by LC-MS).
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Cool, dilute with water, and extract with ethyl acetate. Purify the resulting N-Boc-(R)-3-methyl-piperazin-2-one.
Step 4: Deprotection and N-Methylation
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Rationale: The Boc protecting group is removed under acidic conditions, and the final methyl group is installed on the N1 nitrogen via the Eschweiler-Clarke reaction, a mild method that avoids over-alkylation.
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Dissolve the Boc-protected piperazinone in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.
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Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
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To the crude (R)-3-methyl-piperazin-2-one, add formic acid (5.0 eq) and formaldehyde (3.0 eq, 37% aq. solution).
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Heat the mixture to 90 °C for 6 hours.
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Cool to room temperature and basify carefully with 2M NaOH to pH > 10.
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Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
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Purify the final product, (R)-1,3-Dimethyl-piperazin-2-one, by vacuum distillation or column chromatography to yield a high-purity liquid.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of (R)-1,3-Dimethyl-piperazin-2-one is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for quality control of the final product.
Protocol 1: NMR Spectroscopy (Structure Elucidation)
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Purpose: To confirm the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.
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Prepare a sample by dissolving ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
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Acquire a ¹H NMR spectrum. Expect to see distinct signals for the two N-methyl groups, the C3-methyl group, the C3 proton, and the four methylene protons on the piperazine ring.
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Acquire a ¹³C NMR spectrum. Expect signals for the carbonyl carbon (~170 ppm), the three methyl carbons, and the three ring carbons.
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Analyze the spectra for correct chemical shifts, integration values, and coupling patterns to confirm the structure.
Protocol 2: Chiral HPLC (Enantiomeric Purity)
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Purpose: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.), a critical parameter for a chiral building block.
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Column Selection: Utilize a chiral stationary phase (CSP) column, such as a Daicel Chiralcel® OD-H or similar column based on cellulose or amylose derivatives.
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Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.
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Instrumentation Setup: Set the flow rate to ~1.0 mL/min and the UV detector to a wavelength where the compound absorbs (e.g., 210 nm).
-
Injection and Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers will elute at different retention times.
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Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. For a high-quality product, an e.e. of >99% is expected.
Applications in Drug Discovery and Development
(R)-1,3-Dimethyl-piperazin-2-one is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its rigid, chiral scaffold that can be incorporated into larger molecules to impart specific properties.
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Chiral Building Block: Its primary use is as a starting material in multi-step syntheses of complex APIs.[2] The pre-defined stereocenter at C3 saves synthetic steps and avoids costly chiral resolutions later in the process.
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Peptidomimetic Scaffold: The piperazinone ring can act as a mimic of a dipeptide unit in a peptide chain. This is advantageous because piperazinone-containing molecules often exhibit enhanced metabolic stability and improved oral bioavailability compared to their natural peptide counterparts.[2]
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Neuroactive Compounds and Kinase Inhibitors: The scaffold is particularly useful in the design of kinase inhibitors and other agents targeting protein-protein interactions. The N1 and C5 positions can be functionalized to project vectors into specific binding pockets of a target enzyme or receptor.[2]
-
PAR2 Antagonism: While attributed to the racemic mixture, the biological activity of 1,3-dimethylpiperazin-2-one as a Protease-Activated Receptor 2 (PAR2) antagonist highlights a potential therapeutic area for derivatives.[4] PAR2 is implicated in inflammation and neuropathic pain, making it an attractive drug target.
Caption: Role of the building block in a typical drug discovery pipeline.
Safety and Handling
(R)-1,3-Dimethyl-piperazin-2-one should be handled in accordance with standard laboratory safety procedures.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by the supplier.
Conclusion
(R)-1,3-Dimethyl-piperazin-2-one is a specialized chemical reagent whose value lies in its stereochemical purity and its versatile heterocyclic core. For medicinal chemists and drug development professionals, it serves as a powerful tool to accelerate the synthesis of complex, enantiomerically pure drug candidates. By providing a rigid, peptidomimetic scaffold with defined three-dimensional architecture, it enables the systematic exploration of chemical space in the pursuit of novel therapeutics, particularly in areas like oncology and neuroscience. Understanding its synthesis, characterization, and proper handling is essential for leveraging its full potential in research and development.
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